4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide
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Overview
Description
4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its complex structure, which includes a pyrido[1,2-a]pyrimidine core, a nitrobenzamide moiety, and a chloro substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the nitro group: The nitro group can be introduced via nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The chloro substituent can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond between the pyrido[1,2-a]pyrimidine core and the nitrobenzamide moiety, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting key biochemical pathways.
Interacting with receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Inducing oxidative stress: It may generate reactive oxygen species (ROS), leading to oxidative damage and cell death.
The specific molecular targets and pathways involved depend on the biological context and the particular activity being studied.
Comparison with Similar Compounds
4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide can be compared with other similar compounds, such as:
4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-aminobenzamide: This compound has an amino group instead of a nitro group, which may result in different biological activities and chemical reactivity.
4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-methylbenzamide: The presence of a methyl group instead of a nitro group can affect the compound’s properties and applications.
4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-hydroxybenzamide: The hydroxy group can introduce additional hydrogen bonding interactions, influencing the compound’s behavior in biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c1-9-4-3-7-21-15(9)19-10(2)14(17(21)24)20-16(23)11-5-6-12(18)13(8-11)22(25)26/h3-8H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEALAUWTYANSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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